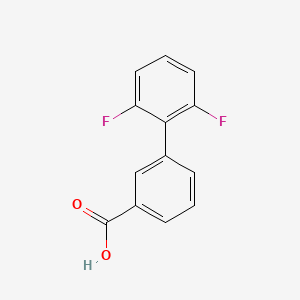

3-(2,6-difluorophenyl)benzoic Acid

説明

3-(2,6-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted at the 3-position with a 2,6-difluorophenyl group. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs. The compound is widely utilized as a pharmaceutical intermediate and in agrochemical research due to the electron-withdrawing effects of fluorine atoms, which influence acidity (pKa), solubility, and reactivity .

特性

IUPAC Name |

3-(2,6-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTPVDMLBKGVDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460937 | |

| Record name | 3-(2,6-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656305-06-5 | |

| Record name | 3-(2,6-difluorophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it a popular choice for synthesizing various substituted benzoic acids.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

化学反応の分析

Types of Reactions: 3-(2,6-Difluorophenyl)benzoic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.

Major Products:

Oxidation: Products may include carboxylate salts or esters.

Reduction: Products include alcohols or aldehydes.

Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups attached to the benzene ring.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that 3-(2,6-difluorophenyl)benzoic acid exhibits potential anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting that it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to modulate signaling pathways involved in cancer progression makes it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in animal models. It was found to reduce inflammatory markers and cytokine production in LPS-induced inflammation models. The mechanism involves the modulation of immune responses, particularly the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound could be beneficial in treating inflammatory diseases.

Materials Science Applications

1. Polymer Chemistry

This compound can serve as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve material performance, making it suitable for applications in coatings and composites .

2. Organic Electronics

The compound is also investigated for its role in organic electronic devices. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge transport and overall device efficiency .

Case Studies

作用機序

The mechanism of action of 3-(2,6-difluorophenyl)benzoic acid and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity .

類似化合物との比較

Structural Analogs and Substituent Effects

Fluorine Positional Isomers

- 3,4-Difluorobenzoic Acid: Derived from 3,4-difluorobenzoic acid, compounds like 1-(3,4-Difluorophenyl)but-2-yn-1-one (MW: ~181 g/mol, ESIMS m/z: 181.0) exhibit distinct electronic profiles due to the para-fluorine arrangement.

- 3-Amino-2,6-difluorobenzoic Acid: The introduction of an amino group at the 3-position (CAS: 455-87-8) increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility (logP reduction) but reduce blood-brain barrier permeability compared to the non-amino derivative .

Halogenated Derivatives

- The chloro derivative is less lipophilic (predicted logP: ~2.8) than the parent compound (logP: ~3.2) but may exhibit higher metabolic resistance .

Ester and Sulfonamide Derivatives

- Methyl 3-[(2,6-Difluorophenyl)sulfonylamino]-2-fluorobenzoate (CAS: 1195768-19-4): The sulfonamide group and methyl ester significantly alter solubility (hydrophilic vs. hydrophobic balance) and bioavailability. This derivative is a precursor for prodrugs, where ester hydrolysis releases the active carboxylic acid .

Physicochemical and Pharmacological Properties

Table 1: Key Properties of 3-(2,6-Difluorophenyl)benzoic Acid and Analogs

| Compound Name | Molecular Weight (g/mol) | Substituents | logP (Predicted) | Key Applications |

|---|---|---|---|---|

| This compound | 238.17 | 2,6-F₂Ph, COOH | 3.2 | Pharmaceutical intermediates |

| 3-Amino-2,6-difluorobenzoic acid | 203.12 | 2,6-F₂Ph, NH₂, COOH | 1.8 | Drug synthesis, agrochemicals |

| 3-Chloro-5-(2,6-difluorophenyl)benzoic acid | 287.67 | 2,6-F₂Ph, Cl, COOH | 2.8 | Kinase inhibitor precursors |

| Methyl 3-[(2,6-Difluorophenyl)sulfonylamino]-2-fluorobenzoate | 370.29 | 2,6-F₂Ph, SO₂NH, F, COOCH₃ | 3.5 | Prodrug development |

Acidity and Reactivity

The carboxylic acid group in this compound has a pKa of ~2.9, lower than non-fluorinated benzoic acids (pKa ~4.2), due to electron-withdrawing fluorine atoms stabilizing the deprotonated form. In contrast, ester derivatives (e.g., methyl esters) neutralize acidity, making them more suitable for passive diffusion in drug delivery .

生物活性

3-(2,6-Difluorophenyl)benzoic acid is a benzoic acid derivative characterized by the presence of two fluorine atoms on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews diverse research findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study assessing its effect on various bacterial strains, the compound demonstrated inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In vitro experiments have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The compound's ability to modulate inflammatory pathways indicates its potential application in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

This data highlights the compound's efficacy in reducing inflammation .

Anticancer Properties

The anticancer potential of this compound has been explored using various cancer cell lines. In a study involving breast cancer cells (MCF-7), the compound exhibited cytotoxicity with an IC50 value of approximately 15 µM. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A2058 (Melanoma) | 20 |

These findings suggest that this compound could be further investigated for its potential use in cancer therapy .

Case Studies

- Inhibition of Autotaxin Activity : A recent study indicated that analogs derived from benzoic acid structures, including those similar to this compound, effectively inhibited autotaxin activity in melanoma cells. The most potent analogs had IC50 values below 10 nM, showcasing their potential in cancer treatment applications .

- Protein Degradation Pathways : Research involving benzoic acid derivatives demonstrated that these compounds could enhance the activity of proteasome and autophagy-lysosome pathways. This suggests a role for this compound in promoting cellular homeostasis and potentially mitigating age-related decline in protein degradation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。